molecular formula C12H13NO B074557 2,3,8-Trimethylquinolin-4(1H)-one CAS No. 1203-47-0

2,3,8-Trimethylquinolin-4(1H)-one

Cat. No. B074557
CAS RN: 1203-47-0
M. Wt: 187.24 g/mol
InChI Key: NEJSVKQCZZIGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,8-Trimethylquinolin-4(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. It is a yellow solid that is soluble in organic solvents. TMQ has been used as a fluorescent probe for metal ions, as a ligand for transition metal complexes, and as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2,3,8-Trimethylquinolin-4(1H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, particularly zinc ions. The fluorescent properties of 2,3,8-Trimethylquinolin-4(1H)-one are enhanced upon binding to zinc ions, which allows for its use as a fluorescent probe. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to exhibit antioxidant activity, which may be related to its ability to chelate metal ions.

Biochemical And Physiological Effects

2,3,8-Trimethylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, metal ion chelation, and cytotoxicity. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in cancer therapy, due to their ability to induce apoptosis in cancer cells. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to have neuroprotective effects, which may be related to its ability to chelate zinc ions and prevent their accumulation in the brain.

Advantages And Limitations For Lab Experiments

2,3,8-Trimethylquinolin-4(1H)-one has several advantages for lab experiments, including its fluorescent properties, its ability to chelate metal ions, and its potential applications in organic electronics and drug synthesis. However, 2,3,8-Trimethylquinolin-4(1H)-one also has some limitations, such as its cytotoxicity and its potential to interfere with cellular processes by chelating essential metal ions.

Future Directions

There are several future directions for the study of 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives. One potential direction is the development of 2,3,8-Trimethylquinolin-4(1H)-one-based fluorescent probes for other metal ions, such as copper and nickel. Another direction is the synthesis of 2,3,8-Trimethylquinolin-4(1H)-one derivatives with improved cytotoxicity profiles for cancer therapy. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to their ability to chelate zinc ions and prevent their accumulation in the brain.

Synthesis Methods

2,3,8-Trimethylquinolin-4(1H)-one can be synthesized via several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction is similar to the Pfitzinger reaction, but it uses a sulfuric acid catalyst and a mixture of glycerol, aniline, and an oxidizing agent. The Friedlander synthesis involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst and a dehydrating agent.

Scientific Research Applications

2,3,8-Trimethylquinolin-4(1H)-one has been extensively used in scientific research as a fluorescent probe for metal ions, particularly for zinc ions. It has also been used as a ligand for transition metal complexes, such as copper(II) and nickel(II) complexes. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,3,8-Trimethylquinolin-4(1H)-one has also been used as a building block for the synthesis of various organic compounds, such as quinoline-based drugs and natural products.

properties

CAS RN

1203-47-0

Product Name

2,3,8-Trimethylquinolin-4(1H)-one

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,8-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-7-5-4-6-10-11(7)13-9(3)8(2)12(10)14/h4-6H,1-3H3,(H,13,14)

InChI Key

NEJSVKQCZZIGQZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C

synonyms

2,3,8-TRIMETHYLQUINOLIN-4-OL

Origin of Product

United States

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